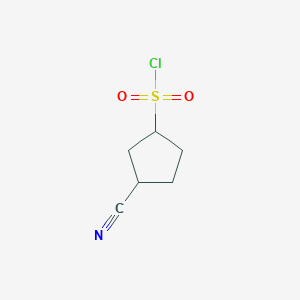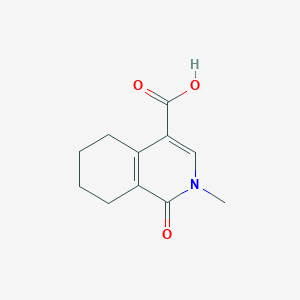![molecular formula C11H13N B1383530 4-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823343-61-8](/img/structure/B1383530.png)
4-(Bicyclo[1.1.1]pentan-1-yl)aniline
Vue d'ensemble
Description
4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of bicyclo[1.1.1]pentane (BCP), a highly strained molecule with a unique structure consisting of three rings of four carbon atoms each . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis
The molecular structure of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline consists of a bicyclo[1.1.1]pentane unit attached to an aniline group. The BCP unit adds three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalisation of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such functionalisation .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Bicyclo[1.1.1]pentan-1-yl)aniline include a predicted density of 1±0.06 g/cm3 and a predicted boiling point of 282.4±19.0 °C . Its molecular formula is C11H13N and it has a molecular weight of 159.23 g/mol .Applications De Recherche Scientifique
Synthesis of Antibacterial Agents
This compound serves as a precursor in synthesizing potent quinolone antibacterial agents like U-87947E, highlighting its role in developing new pharmaceuticals .
Click Chemistry Applications
It is utilized to prepare bicyclo[1.1.1]pentane-derived azides, which are valuable in click chemistry, a modular synthetic approach widely used in bioconjugation and material science .
Molecular Rods and Rotors
Bicyclo[1.1.1]pentane derivatives function as molecular rods and rotors in materials science, contributing to the development of dynamic molecular systems .
Supramolecular Linker Units
These derivatives are investigated as supramolecular linker units, which are essential components in constructing complex molecular architectures .
Liquid Crystals
Their application extends to liquid crystals, which are crucial for display technologies and other optoelectronic devices .
FRET Sensors
They are used in FRET sensors, tools that allow the study of molecular interactions and distances within the nanometer range .
Orientations Futures
Bicyclo[1.1.1]pentylamines (BPCAs), such as 4-(Bicyclo[1.1.1]pentan-1-yl)aniline, are emerging as sp3-rich surrogates for aniline and its derivatives . The rapid development of radical chemistry enables the assembly of valuable BCPA scaffolds directly through the amination transformation of highly strained [1.1.1]propellanes . This work should ease the transition of BCPA-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Mécanisme D'action
Target of Action
4-(Bicyclo[1.1.1]pentan-1-yl)aniline is a derivative of Bicyclo[1.1.1]pentane (BCP), which has been extensively investigated in materials science and drug discovery Bcp derivatives have been used as bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The mode of action of 4-(Bicyclo[11Bcp derivatives are known to add three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, making a lead oral drug compound “more developable” and correlating positively with clinical success .
Biochemical Pathways
The specific biochemical pathways affected by 4-(Bicyclo[11Bcp derivatives have been used in various applications, including as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks .
Pharmacokinetics
The pharmacokinetics of 4-(Bicyclo[11Bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds . This can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .
Result of Action
The specific molecular and cellular effects of 4-(Bicyclo[11Bcp derivatives have been shown to decrease non-specific binding of lead compounds .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(Bicyclo[11The use of bcp derivatives as bioisosteres can potentially circumvent markush structure patent claims on drug candidates .
Propriétés
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJBIFTUQBMQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bicyclo[1.1.1]pentan-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-4,5-difluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383456.png)





![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)

